![molecular formula C26H37NO4Si B13679271 [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)
[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol
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Overview
Description
[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is a complex organic compound with the molecular formula C26H37NO4Si. It is often used in organic synthesis and research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The silyl protecting group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldiphenylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites of the molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is unique due to its combination of the tert-butyldiphenylsilyl protecting group and the Boc-protected pyrrolidine ring. This combination provides enhanced stability and selectivity in synthetic applications compared to other silyl-protected compounds .
Biological Activity
The compound [(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the protection of the amine group using a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a tert-butyldiphenylsilyl ether. The synthetic pathway may include the following steps:
- Preparation of Pyrrolidine : The initial step involves synthesizing the pyrrolidine backbone.
- Boc Protection : The amine is protected by adding a Boc group to prevent unwanted reactions during subsequent steps.
- Silylation : The introduction of the tert-butyldiphenylsilyl group enhances the compound's stability and solubility.
Antilipidemic Properties
Research indicates that related compounds exhibit significant antilipidemic activity , particularly in lowering plasma triglycerides and cholesterol levels. For instance, enantiomers of similar pyrrolidine derivatives have shown equipotent activity in inhibiting fatty acid and sterol biosynthesis in vitro, with one enantiomer demonstrating superior in vivo efficacy in reducing triglyceride levels .
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The silyl ether moiety enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.
In Vitro Studies
A study evaluated the effects of various pyrrolidine derivatives on lipid metabolism. The results indicated that these compounds could significantly inhibit key enzymes involved in lipid biosynthesis, suggesting a potential therapeutic application for hyperlipidemia .
In Vivo Studies
In an animal model, one derivative demonstrated a marked reduction in plasma lipid levels when administered orally. This study highlighted the pharmacokinetic advantages of specific enantiomers in achieving effective plasma concentration levels .
Data Table: Biological Activity Summary
Compound Name | Activity Type | In Vitro Efficacy | In Vivo Efficacy |
---|---|---|---|
This compound | Antilipidemic | Inhibition of lipid synthesis | Significant triglyceride reduction |
Related Pyrrolidine Derivative | Antilipidemic | Equipotent across isomers | Superior efficacy observed |
Properties
IUPAC Name |
tert-butyl 4-[tert-butyl(diphenyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4Si/c1-25(2,3)30-24(29)27-18-21(17-20(27)19-28)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21,28H,17-19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWFWDHQKIZYSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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